Sarafotoxin S6a

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

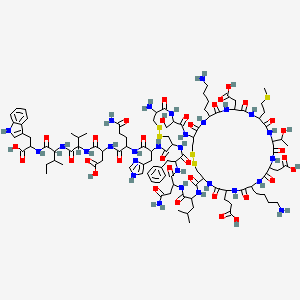

La Sarafotoxine S6a est un peptide vasoconstricteur puissant présent dans le venin du serpent Atractaspis engaddensis . Elle appartient à la famille des sarafotoxines, qui partage des similitudes structurelles et fonctionnelles avec les endothelines, un groupe de peptides connus pour leurs fortes propriétés vasoconstrictrices . La Sarafotoxine S6a est composée de vingt et un résidus d'acides aminés qui se replient en une structure tertiaire définie stabilisée par des ponts disulfures .

Applications De Recherche Scientifique

La Sarafotoxine S6a a plusieurs applications en recherche scientifique, notamment :

5. Mécanisme d'action

La Sarafotoxine S6a exerce ses effets en se liant aux récepteurs de l'endotheline, en particulier au récepteur de l'endotheline de type A (ETA) et au récepteur de l'endotheline de type B (ETB) . Lorsqu'elle se lie, elle active ces récepteurs, ce qui entraîne une vasoconstriction et d'autres réponses physiologiques . La forte affinité du peptide pour ces récepteurs et sa similitude structurelle avec les endothelines contribuent à sa puissante activité biologique .

Mécanisme D'action

Target of Action

Sarafotoxin S6a is a sarafotoxin analogue that primarily targets the endothelin receptors , specifically the Endothelin Receptor Type A (ET A) and Endothelin Receptor Type B (ET B) . These receptors are G-protein-coupled receptors that play a crucial role in vasoconstriction, a process that narrows the blood vessels.

Mode of Action

This compound acts as an agonist to the endothelin receptors . It has an ET A/ET B selectivity profile similar to that of Endothelin-3 . This means that this compound can bind to these receptors and activate them, leading to a series of biochemical reactions that result in vasoconstriction .

Biochemical Pathways

Upon activation of the endothelin receptors by this compound, there is an induction of hydrolysis of phosphoinositides in the tissues . This suggests that this compound and endothelins use the phosphoinositide signal transduction pathway via specific receptors coupled to G protein . The activation of these pathways leads to various downstream effects, including vasoconstriction.

Result of Action

The primary result of this compound’s action is a rapid and marked vasoconstriction of the coronary vessels . This can lead to a decrease in blood flow and oxygen supply to the heart. In addition, it has been shown to cause a severe atrioventricular block and a slower but very strong positive inotropic effect in mice and rats .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Sarafotoxin S6a is an endothelin receptor agonist . It has been shown to have a high affinity for endothelin receptors, specifically the ETA and ETB subtypes . The interaction between this compound and these receptors can lead to various biochemical reactions, such as the contraction of pig coronary artery .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it can decrease cardiac output by inducing left ventricular dysfunction . It can also increase airway pressures and lead to acute right ventricular dilatation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with endothelin receptors. It binds with a high affinity to these receptors, leading to the induction of hydrolysis of phosphoinositides in atrial and brain membranes .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have different effects over time. For example, it has been shown to have three independent effects in both mice and rats hearts: a rapid and marked vasoconstriction of the coronary vessels, a severe atrioventricular block, and a slower but very strong positive inotropic effect .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, it has been shown to decrease cardiac output by inducing left ventricular dysfunction at one lethal dose (LD50), while at the same dosage, it can induce right ventricular dysfunction with increased airway pressures .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La Sarafotoxine S6a peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l'addition étape par étape d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide . Les conditions de réaction incluent généralement l'utilisation de groupes protecteurs pour éviter les réactions secondaires indésirables et la formation de ponts disulfures pour stabiliser la structure du peptide .

Méthodes de production industrielle : Bien qu'il existe des informations limitées sur la production industrielle de la Sarafotoxine S6a, il est probable que la synthèse à grande échelle suivrait des principes similaires à ceux de la SPPS, avec des optimisations pour le rendement et la pureté. Le processus impliquerait des synthétiseurs peptidiques automatisés et des étapes de purification rigoureuses, telles que la chromatographie liquide haute performance (HPLC), pour garantir la qualité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La Sarafotoxine S6a subit diverses réactions chimiques, notamment :

Substitution : Les résidus d'acides aminés dans le peptide peuvent être substitués pour créer des analogues présentant une activité biologique modifiée.

Réactifs et conditions communs :

Principaux produits formés :

Comparaison Avec Des Composés Similaires

La Sarafotoxine S6a fait partie d'une famille de peptides qui comprend d'autres sarafotoxines et des endothelines. Des composés similaires incluent :

Sarafotoxine S6b : Un autre membre de la famille des sarafotoxines avec de légères variations dans la séquence d'acides aminés et l'activité biologique.

Endotheline-1, Endotheline-2, Endotheline-3 : Des peptides endogènes aux fortes propriétés vasoconstrictrices et des similitudes structurelles avec les sarafotoxines.

Unicité : La Sarafotoxine S6a est unique en raison de son origine dans le venin de serpent et de sa séquence spécifique d'acides aminés, qui confère des propriétés biologiques distinctes . Ses puissants effets vasoconstricteurs et sa forte affinité pour les récepteurs de l'endotheline en font un outil précieux pour la recherche et des applications thérapeutiques potentielles .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Sarafotoxin S6a can be achieved through solid-phase peptide synthesis.", "Starting Materials": [ "Resin-bound amino acid (Fmoc-Arg(Pbf)-Wang resin)", "Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Val-OH, Fmoc-Leu-OH, Fmoc-Trp(Boc)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, Fmoc-Gly-OH)", "Coupling reagents (HBTU, HOBt, DIPEA)", "Cleavage reagents (TFA, phenol, water, triisopropylsilane)" ], "Reaction": [ "Deprotection of Fmoc group using 20% piperidine in DMF", "Coupling of Fmoc-protected amino acids using HBTU, HOBt, and DIPEA as coupling reagents", "Cleavage of the peptide from the resin using TFA, phenol, water, and triisopropylsilane", "Purification using HPLC", "Oxidation of cysteine residues to form disulfide bonds using iodine or air oxidation" ] } | |

Numéro CAS |

126738-34-9 |

Formule moléculaire |

C105H156N28O34S5 |

Poids moléculaire |

2514.9 g/mol |

Nom IUPAC |

3-[[5-amino-2-[[2-[[31-amino-7,22-bis(4-aminobutyl)-42-(2-amino-2-oxoethyl)-39-benzyl-4-(2-carboxyethyl)-10,19-bis(carboxymethyl)-13-(1-hydroxyethyl)-28-(hydroxymethyl)-45-(2-methylpropyl)-16-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C105H156N28O34S5/c1-9-51(6)83(103(164)126-71(105(166)167)35-54-41-112-58-22-14-13-21-56(54)58)132-102(163)82(50(4)5)131-97(158)70(40-81(144)145)124-88(149)61(25-27-76(109)136)117-93(154)66(36-55-42-111-48-113-55)121-101(162)75-45-170-169-44-57(108)85(146)127-72(43-134)98(159)130-73-46-171-172-47-74(100(161)119-64(33-49(2)3)91(152)122-67(37-77(110)137)94(155)120-65(92(153)129-75)34-53-19-11-10-12-20-53)128-89(150)62(26-28-78(138)139)116-86(147)59(23-15-17-30-106)114-96(157)69(39-80(142)143)125-104(165)84(52(7)135)133-90(151)63(29-32-168-8)118-95(156)68(38-79(140)141)123-87(148)60(115-99(73)160)24-16-18-31-107/h10-14,19-22,41-42,48-52,57,59-75,82-84,112,134-135H,9,15-18,23-40,43-47,106-108H2,1-8H3,(H2,109,136)(H2,110,137)(H,111,113)(H,114,157)(H,115,160)(H,116,147)(H,117,154)(H,118,156)(H,119,161)(H,120,155)(H,121,162)(H,122,152)(H,123,148)(H,124,149)(H,125,165)(H,126,164)(H,127,146)(H,128,150)(H,129,153)(H,130,159)(H,131,158)(H,132,163)(H,133,151)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167) |

Clé InChI |

BOQKWORWRAYXSI-UHFFFAOYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC(=O)N)CC(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CCCCN)CC(=O)O)CCSC)C(C)O)CC(=O)O)CCCCN)CCC(=O)O)CO)N |

Synonymes |

2,2'-((1R,2Z,4S,5E,7S,8Z,10S,11Z,13S,14Z,16S,17Z,19S,20Z,22S,23Z,25R,26Z,28S,29Z,31R,36R,37Z,39S,40Z,42S,43Z,45S,46Z)-36-((1Z,3S,4Z,6S,7Z,9S,10Z,12S,13Z,15S,16Z,18S)-3-((1H-imidazol-5-yl)methyl)-15-((S)-sec-butyl)-18-carboxy-9-(carboxymethyl)-1,4,7, |

Origine du produit |

United States |

Q1: How does Sarafotoxin S6a induce a nociceptive response in mice?

A: this compound, similar to Endothelin-1 and Endothelin-2, induces a nociceptive response in mice primarily by activating Endothelin receptors []. While both ETA and ETB receptors are involved in endothelin-mediated nociception, this compound exhibits a higher affinity for the ETA receptor subtype []. The exact mechanism by which ETA receptor activation leads to nociception requires further investigation, but it likely involves neuronal signaling pathways within the peripheral and/or central nervous system.

Q2: What structural features of Endothelin-1 are essential for its nociceptive effects, and how does this relate to this compound?

A: Research indicates that the C-terminal hexapeptide of Endothelin-1 alone is insufficient to induce a nociceptive response []. This suggests that other structural elements within the full Endothelin-1 molecule are crucial for receptor binding and activation leading to nociception. Interestingly, while this compound shares some structural similarities with Endothelins, it lacks the C-terminal tail present in Endothelin-1. This highlights that the structural requirements for activating Endothelin receptors to induce nociception might differ between this compound and Endothelin-1. Further research is needed to elucidate the precise binding sites and conformational changes induced by this compound on ETA receptors to elicit its nociceptive effects.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N-[2-(4-methylpiperazin-1-yl)ethyl]-1,2,3,4-tetrahydroacridin-9-amine](/img/structure/B593339.png)

![[R,(-)]-2-Hydroxy-3-pentenenitrile](/img/structure/B593341.png)

![2-[2-(4-Butoxyphenyl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B593343.png)

![(2S)-2-[[1-[(4-Fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoic acid](/img/structure/B593344.png)

![Theophylline, [8-3H]](/img/structure/B593345.png)

![Furo[3,4-f][1,3]benzoxazole](/img/structure/B593347.png)

![N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester](/img/structure/B593350.png)

![N-[[1-(4-carboxybutyl)-1H-indazol-3-yl]carbonyl]-L-valine,1-methylester](/img/structure/B593351.png)

![17beta-Hydroxy-androstano[3,2-c]isoxazole](/img/structure/B593352.png)

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)